N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Description

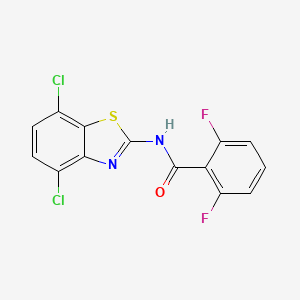

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a benzamide derivative featuring a benzothiazole core substituted with chlorine atoms at positions 4 and 7 and a 2,6-difluorobenzamide group. This structure places it within a class of compounds known for their pesticidal and insect growth-regulating activities. The benzothiazole moiety is critical for bioactivity, as halogenation (Cl, F) often enhances stability, lipophilicity, and target binding affinity.

Properties

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2F2N2OS/c15-6-4-5-7(16)12-11(6)19-14(22-12)20-13(21)10-8(17)2-1-3-9(10)18/h1-5H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHGIMVBSGMOSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves the reaction of 4,7-dichloro-1,3-benzothiazole with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazoles with various nucleophiles.

Scientific Research Applications

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including alterations in cell signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares a 2,6-difluorobenzamide backbone with several urea-based insecticides, but its benzothiazole substituent differentiates it from phenyl or triazole-containing analogs. Below is a comparative analysis with key analogs:

Key Observations:

Bioactivity : The benzothiazole core in the target compound may enhance binding to insect chitin synthase compared to phenylurea analogs like teflubenzuron, though this requires empirical validation. Urea-based compounds (e.g., teflubenzuron) exhibit activity via inhibition of chitin deposition, while benzothiazoles may act on alternative pathways .

Spectral Differentiation :

- The absence of a urea group in the target compound eliminates the C=S stretch (~1250 cm⁻¹) seen in teflubenzuron and related triazoles .

- The 2,6-difluorobenzamide moiety likely produces distinct ¹⁹F NMR signals and IR C=O stretches (1660–1680 cm⁻¹), aligning with data from Lufenuron .

Environmental Impact : Diflubenzuron and teflubenzuron are classified as marine pollutants (UN3082) due to persistence . The target compound’s 4,7-dichloro substitution may increase environmental stability, necessitating similar regulatory scrutiny.

Biological Activity

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a compound of significant interest due to its potential biological activities, particularly as an antibacterial agent. The compound's structure suggests a mechanism of action that may involve inhibition of critical bacterial targets, such as the FtsZ protein, which is essential for bacterial cell division.

Chemical Structure and Properties

The molecular formula of this compound is C13H8Cl2F2N3S. Its structure features a benzothiazole moiety and a difluorobenzamide group, which contribute to its biological activity.

Research indicates that compounds containing the difluorobenzamide motif exhibit enhanced antibacterial properties through their interaction with the FtsZ protein. The binding of these compounds to FtsZ disrupts its polymerization process, which is crucial for bacterial cell division. Specifically, studies have shown that fluorination increases hydrophobic interactions with the allosteric sites on FtsZ, leading to more effective inhibition compared to non-fluorinated analogs .

Antibacterial Activity

Numerous studies have evaluated the antibacterial efficacy of this compound against various strains of bacteria. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 4 |

These results indicate that the compound is particularly potent against Bacillus subtilis, suggesting a potential application in treating infections caused by this bacterium .

Case Studies

- Study on Fluorinated Benzamides : A comparative study highlighted that 2,6-difluorobenzamide derivatives exhibited superior antibacterial activity against S. aureus compared to their non-fluorinated counterparts. The study utilized molecular docking techniques to elucidate the binding interactions with the FtsZ protein .

- Morphological Analysis : In another investigation involving Bacillus subtilis, treatment with this compound resulted in significant morphological changes in bacterial cells observed through electron microscopy. These changes included cell elongation and filamentation, indicative of disrupted cell division processes .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of benzamide derivatives. The introduction of halogen atoms and other functional groups has been shown to significantly improve antibacterial potency. For instance:

Q & A

Basic: What synthetic strategies are commonly employed to prepare halogenated benzothiazole-amide derivatives like N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide?

Answer:

The synthesis typically involves a multi-step approach:

- Core benzothiazole formation : Cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives with halogenated carbonyl precursors under acidic or reflux conditions. For example, describes a method using benzoyl chloride and thiazol-2-amine in pyridine .

- Amide bond formation : Coupling of the benzothiazole amine with activated carboxylic acids (e.g., benzoyl chlorides) using bases like pyridine or triethylamine. highlights the use of trifluoroacetic acid (TFA) for deprotection in similar amidation reactions .

- Halogenation : Chlorine/fluorine atoms are introduced via electrophilic substitution or nucleophilic displacement, depending on the reactivity of the positions.

Key considerations : Solvent selection (e.g., ethanol, dichloromethane), reaction time optimization, and purification via column chromatography or recrystallization (as in ) .

Advanced: How can crystallographic data resolve ambiguities in the stereoelectronic effects of halogen substituents in this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for:

- Confirming substitution patterns : and demonstrate how SCXRD validates the positions of Cl and F atoms on the benzothiazole and benzamide rings, respectively .

- Analyzing intermolecular interactions : Hydrogen bonding (e.g., N–H⋯N, C–H⋯F/O) and π-π stacking can influence packing and stability. For instance, identifies centrosymmetric dimers stabilized by N–H⋯N bonds .

- Electronic effects : Electron-withdrawing halogens (Cl, F) alter charge distribution, which can be correlated with spectroscopic data (e.g., NMR chemical shifts) .

Methodological tip : Pair SCXRD with DFT calculations to model electronic environments and predict reactivity.

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

Answer:

- NMR :

- ¹H/¹³C NMR : Identifies substituent positions. For example, aromatic protons adjacent to electron-withdrawing groups (Cl, F) show downfield shifts.

- ¹⁹F NMR : Confirms fluorination patterns (e.g., 2,6-difluoro in the benzamide) .

- IR Spectroscopy : Detects amide C=O stretches (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching.

Example : uses TLC and IR to monitor reaction progress and confirm amide bond formation .

Advanced: How can researchers address contradictions in reported biological activities of structurally similar benzothiazole derivatives?

Answer:

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., Cl vs. F) and assess bioactivity. highlights SAR for benzothiazole-based enzyme inhibitors .

- Target-specific assays : Use enzyme inhibition assays (e.g., PFOR enzyme in ) to isolate mechanisms .

- Data normalization : Control for variables like solvent purity (e.g., glacial acetic acid in ) and assay conditions .

Case study : notes that fluorine’s electronegativity enhances binding to enzyme active sites, but steric effects from Cl may reduce efficacy. Reconcile discrepancies by comparing IC₅₀ values across studies .

Basic: What purification methods are recommended for isolating this compound with high yield and purity?

Answer:

- Recrystallization : Use methanol or ethanol (as in ) to remove unreacted starting materials .

- Column chromatography : Optimize mobile phases (e.g., hexane/ethyl acetate gradients) for polar halogenated products.

- Acid-base extraction : Wash with NaHCO₃ () to remove acidic byproducts .

Critical step : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ ≈ 254 nm.

Advanced: What computational tools can predict the metabolic stability of this compound?

Answer:

- ADMET prediction software : Use SwissADME or pkCSM to estimate metabolic liabilities (e.g., cytochrome P450 interactions) .

- Docking simulations : Map the compound’s interaction with metabolizing enzymes (e.g., CYP3A4) using AutoDock Vina.

- QSAR models : Corrogate electronic parameters (HOMO-LUMO gaps, logP) with experimental half-life data from .

Validation : Cross-reference predictions with in vitro microsomal stability assays.

Basic: How does the electronic nature of halogen substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Fluorine : High electronegativity deactivates the ring but can direct electrophiles to meta/para positions via inductive effects.

- Chlorine : Less electronegative than F but a better leaving group in SNAr reactions. shows fluorine’s role in stabilizing intermediates during TFA-mediated deprotection .

- Ortho effect : Steric hindrance from 2,6-difluoro substituents may slow reactions at the benzamide carbonyl.

Experimental design : Use ¹⁹F NMR to track substitution regioselectivity .

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining yield?

Answer:

- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., benzothiazole cyclization).

- Catalyst optimization : Replace homogeneous acids (e.g., glacial acetic acid in ) with recyclable solid acids .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring (as in ) .

Case study : ’s reflux method could be adapted to continuous flow to reduce reaction time from 4 hours to minutes .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact with halogenated aromatics.

- Ventilation : Use fume hoods during reactions involving volatile solvents (e.g., pyridine in ) .

- Waste disposal : Segregate halogenated waste per EPA guidelines due to environmental persistence.

Reference : MSDS for similar compounds in recommends avoiding inhalation of fine powders .

Advanced: How can researchers elucidate the role of fluorine in modulating the compound’s bioavailability?

Answer:

- Comparative pharmacokinetics : Synthesize analogs with H/Cl/CF₃ at the 2,6-positions and measure logP, solubility, and membrane permeability.

- ²⁹Si NMR (for silicon analogs) : Probe fluorine’s electronegativity effects in isosteric replacements.

- In vivo imaging : Use ¹⁸F-labeled analogs (PET tracers) to track biodistribution .

Insight : notes fluorine’s ability to enhance metabolic stability in benzothiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.